D-Glucitol-d8
CAS No.:
Cat. No.: VC16672048
Molecular Formula: C6H14O6
Molecular Weight: 190.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C6H14O6 |
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Molecular Weight | 190.22 g/mol |
IUPAC Name | (2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
Standard InChI Key | FBPFZTCFMRRESA-IUAGDLHUSA-N |
Isomeric SMILES | [2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |
Structural and Functional Characteristics of D-Glucitol-d8
Chemical Identity and Isotopic Labeling
D-Glucitol-d8, also referred to as sorbitol-d8, is a six-carbon sugar alcohol in which eight hydrogen atoms are replaced with deuterium isotopes. This modification occurs primarily at positions critical for metabolic interactions, ensuring minimal disruption to its biochemical behavior compared to non-deuterated D-glucitol . The compound’s CAS number (287962-59-8) and systematic name (1,2,3,4,5,6-hexadeutero-hexane-1,2,3,4,5,6-hexaol) underscore its specificity as a research reagent .
Deuterium labeling enhances the compound’s utility in tracer studies by introducing distinct spectral signatures detectable via NMR and mass spectrometry. Unlike radioactive isotopes, deuterium provides a stable and non-ionizing label, making D-Glucitol-d8 safer for laboratory use while maintaining high analytical sensitivity .
Synthesis and Biosynthetic Pathways
Chemical Synthesis Approaches
The synthesis of D-Glucitol-d8 typically involves catalytic deuteration of D-glucitol using deuterium gas () under controlled conditions. Alternative routes include enzymatic reduction of deuterated glucose analogs, though these methods are less common due to cost and complexity . A patent by WO2018163194A1 describes a related process for synthesizing deuterated glucitol derivatives, highlighting the use of nitrobenzenesulfonate intermediates to achieve regioselective deuteration . While this patent focuses on a structurally distinct compound, its methodologies inform broader strategies for isotopic labeling in sugar alcohols.
Biosynthesis in Microbial Systems
Recent studies on Campylobacter jejuni serotype HS:5 have elucidated a biosynthetic pathway for cytidine diphosphate (CDP)-6-d-glucitol, a nucleotide-activated form of D-Glucitol-d8 . In this pathway:
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Cytidylyltransferase (HS5.18) catalyzes the formation of CDP-6-d-fructose from cytidine triphosphate (CTP) and fructose-6-phosphate.
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NADPH-dependent reductase (HS5.17) reduces CDP-6-d-fructose to CDP-6-d-glucitol, incorporating deuterium at specific positions .
X-ray crystallography of HS5.17 reveals an active site cleft that accommodates the open-chain form of CDP-6-d-fructose, ensuring stereospecific reduction to CDP-6-d-glucitol . This pathway is conserved in over 200 bacterial species, underscoring its evolutionary significance in polysaccharide biosynthesis .
Physicochemical Properties and Stability
D-Glucitol-d8 exhibits solubility profiles similar to its non-deuterated counterpart, with a solubility of 100 mg/mL in both water and dimethyl sulfoxide (DMSO) . Key properties include:
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Storage Conditions: Stable at -20°C for up to one month; extended stability (6 months) at -80°C .
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Thermal Stability: Decomposes above 150°C, consistent with sugar alcohol behavior.
Applications in Metabolic and Enzymatic Research
Tracer Studies in Carbohydrate Metabolism
D-Glucitol-d8 serves as a tracer to map sorbitol metabolism in mammalian systems. In hepatic cells, it is oxidized to fructose via sorbitol dehydrogenase, with deuterium retention providing insights into enzyme kinetics and flux rates . Comparative studies using -labeled analogs show that D-Glucitol-d8 offers superior signal clarity in NMR due to deuterium’s distinct spin properties.
Role in Microbial Polysaccharide Assembly
In C. jejuni, CDP-6-d-glucitol is incorporated into capsular polysaccharides (CPSs), contributing to pathogenicity and immune evasion . Isotopic labeling with D-Glucitol-d8 has enabled precise tracking of CPS assembly, revealing rate-limiting steps in glycosyltransferase activity .
Enzymatic Mechanisms and Structural Insights
The reductase HS5.17, responsible for CDP-6-d-glucitol biosynthesis, operates via a conserved mechanism:
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Substrate Binding: CDP-6-d-fructose adopts an open-chain conformation within the enzyme’s active site.
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Hydride Transfer: NADPH donates a hydride ion to the C1 position of fructose, yielding CDP-6-d-glucitol with stereochemical fidelity .
Structural analyses highlight a flexible loop region in HS5.17 that stabilizes the transition state, a feature exploitable for inhibitor design .
Comparative Analysis with Related Compounds
Future Directions and Research Implications
The integration of D-Glucitol-d8 into multi-omics workflows holds promise for unraveling complex metabolic networks. Emerging applications include:
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